3-[Amino(carboxy)methyl]benzoic acid hydrochloride
Overview
Description
3-[Amino(carboxy)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C9H9NO4·HCl. It is a derivative of benzoic acid, where the carboxyl group is substituted with an amino group and a carboxymethyl group. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that carboxylic acids can undergo reactions such as nucleophilic acyl substitution . This involves the carboxylic acid reacting with a nucleophile, leading to a substitution at the acyl carbon .
Biochemical Pathways
Carboxylic acids and their derivatives are known to play crucial roles in various biochemical pathways, including the synthesis of proteins and other biomolecules .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized (often in the liver), and excreted primarily via the kidneys .
Result of Action
Similar compounds have been known to cause various effects at the molecular and cellular levels, such as enzyme activation and dna damage .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Amino(carboxy)methyl]benzoic acid hydrochloride typically involves the reaction of 3-aminobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzoic acid attacks the carbonyl carbon of chloroacetic acid, forming the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-[Amino(carboxy)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[Amino(carboxy)methyl]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical assays and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 3-Aminobenzoic acid
- 3-(Methylamino)benzoic acid
- 3-(Carboxymethyl)benzoic acid
Comparison: 3-[Amino(carboxy)methyl]benzoic acid hydrochloride is unique due to the presence of both amino and carboxymethyl groups, which confer distinct chemical properties and reactivity. Compared to 3-aminobenzoic acid, it has an additional carboxymethyl group, enhancing its solubility and reactivity. Compared to 3-(methylamino)benzoic acid, it has a carboxyl group, providing different functional capabilities .
Properties
IUPAC Name |
3-[amino(carboxy)methyl]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4.ClH/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12;/h1-4,7H,10H2,(H,11,12)(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYZDMJQWUJFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156143-87-2 | |
Record name | 3-[amino(carboxy)methyl]benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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